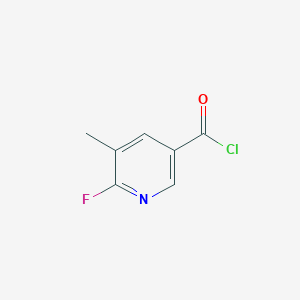

6-Fluoro-5-methylnicotinoyl Chloride

Description

Strategic Importance of Fluorinated Pyridine (B92270) Carboxylic Acid Chlorides in Contemporary Chemical Research

Fluorinated pyridine carboxylic acid chlorides represent a class of building blocks with substantial strategic importance in modern chemical research, particularly in the realms of medicinal chemistry and agrochemicals. The incorporation of fluorine into organic molecules can profoundly alter their physicochemical and biological properties. semanticscholar.org

The presence of a fluorine atom on the pyridine ring can enhance metabolic stability by blocking sites susceptible to oxidative metabolism. Furthermore, the high electronegativity of fluorine can modulate the pKa of the pyridine nitrogen, influencing its binding affinity to biological targets. The substitution pattern of fluorine on the pyridine ring also plays a crucial role in directing the regioselectivity of subsequent reactions.

In the agrochemical industry, fluorinated pyridine derivatives are integral to the design of new generations of pesticides that are highly effective and exhibit low toxicity. agropages.com The unique properties imparted by fluorine can lead to enhanced herbicidal, fungicidal, or insecticidal activity.

Overview of Nicotinoyl Chloride Derivatives as Highly Reactive Synthetic Intermediates

Nicotinoyl chloride and its derivatives are highly reactive acylating agents widely employed in organic synthesis to introduce the nicotinoyl moiety into a diverse range of substrates. The acyl chloride functionality is a powerful electrophile, readily undergoing nucleophilic acyl substitution with a variety of nucleophiles, including alcohols, amines, and thiols, to form the corresponding esters, amides, and thioesters.

This high reactivity makes nicotinoyl chlorides valuable intermediates in the synthesis of complex molecules, including pharmaceuticals and natural products. The pyridine nitrogen within the nicotinoyl scaffold can also influence the course of reactions, acting as a directing group or participating in catalysis. The synthesis of nicotinamides, for instance, is readily achieved through the amidation of nicotinoyl chloride. researchgate.net

The general transformation of a carboxylic acid to its corresponding acyl chloride is a fundamental and widely utilized reaction in organic synthesis. Several reagents can effect this conversion, with thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), and phosphorus pentachloride (PCl₅) being the most common. The reaction with thionyl chloride is particularly prevalent due to the formation of gaseous byproducts (SO₂ and HCl), which simplifies product purification.

General Reaction for the Formation of Acyl Chlorides:

| Reactant | Reagent | Product | Byproducts |

| R-COOH | SOCl₂ | R-COCl | SO₂ + HCl |

| R-COOH | (COCl)₂ | R-COCl | CO + CO₂ + HCl |

| R-COOH | PCl₅ | R-COCl | POCl₃ + HCl |

Research Landscape of Fluoro- and Methyl-Substituted Pyridine Systems

The research landscape of pyridine systems bearing both fluoro and methyl substituents is rich and dynamic, driven by the quest for molecules with fine-tuned electronic and steric properties. The interplay between the electron-withdrawing fluorine atom and the electron-donating methyl group can lead to unique reactivity patterns and biological activities.

This dichotomy of electronic effects allows for precise control over the regioselectivity of various chemical transformations. In the context of 6-fluoro-5-methylnicotinic acid, the precursor to the title compound, the electronic properties of the ring are influenced by the opposing effects of the 6-fluoro and 5-methyl groups. Research in this area often focuses on leveraging these substituent effects to develop novel synthetic methodologies and to design molecules with specific therapeutic or agrochemical applications. The synthesis of various fluoro- and methyl-substituted nicotinic acids and their derivatives is an active area of investigation, with numerous patents and publications detailing their preparation and potential uses.

Properties of Related Fluorinated Nicotinic Acids:

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 6-Fluoro-5-methylnicotinic acid | 885267-35-6 | C₇H₆FNO₂ | 155.13 |

| 6-Fluoronicotinic acid | 403-45-2 | C₆H₄FNO₂ | 141.10 |

| 5-Fluoronicotinic acid | 402-65-3 | C₆H₄FNO₂ | 141.10 |

While specific research findings on 6-Fluoro-5-methylnicotinoyl Chloride are not extensively documented in publicly available literature, its synthetic utility can be confidently inferred from the well-established reactivity of related nicotinoyl chlorides and the predictable electronic effects of the fluoro and methyl substituents. The compound serves as a valuable, albeit specialized, tool for the introduction of the 6-fluoro-5-methylnicotinoyl moiety in the synthesis of advanced organic molecules.

Structure

3D Structure

Properties

Molecular Formula |

C7H5ClFNO |

|---|---|

Molecular Weight |

173.57 g/mol |

IUPAC Name |

6-fluoro-5-methylpyridine-3-carbonyl chloride |

InChI |

InChI=1S/C7H5ClFNO/c1-4-2-5(6(8)11)3-10-7(4)9/h2-3H,1H3 |

InChI Key |

ZBVLZWYFZQKUJZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CN=C1F)C(=O)Cl |

Origin of Product |

United States |

Sophisticated Synthetic Methodologies for 6 Fluoro 5 Methylnicotinoyl Chloride

Retrosynthetic Analysis and Precursor Identification

Retrosynthetic analysis of 6-Fluoro-5-methylnicotinoyl chloride identifies the immediate precursor as 6-Fluoro-5-methylnicotinic acid. The transformation of the carboxylic acid to the acyl chloride is a standard functional group conversion. The main synthetic challenge lies in the construction of the fluorinated nicotinic acid itself. This precursor can be envisioned as being derived from 5-methylnicotinic acid through a regioselective fluorination at the C-6 position. Consequently, the primary synthetic challenges are twofold: the efficient synthesis of the 5-methylnicotinic acid scaffold and the subsequent, highly specific introduction of a fluorine atom adjacent to the ring nitrogen.

The foundational precursor, 5-methylnicotinic acid, is commonly synthesized through the oxidation of 3,5-dimethylpyridine, also known as 3,5-lutidine. This process selectively transforms one of the two methyl groups into a carboxylic acid.

A prevalent method employs potassium permanganate (KMnO4) as a strong oxidizing agent in an aqueous solution. chemicalbook.comgoogle.com The reaction is typically conducted under mild temperature conditions, for instance, by adding KMnO4 portion-wise to a solution of 3,5-lutidine in water at a controlled temperature of 25-35°C, followed by a prolonged reaction period. chemicalbook.comgoogle.com A significant challenge in this synthesis is the potential for over-oxidation, which can lead to the formation of 3,5-pyridinedicarboxylic acid as a by-product. google.com The desired 5-methylnicotinic acid and the di-acid by-product can be effectively separated by carefully adjusting the pH of the solution during the workup. google.com The purity of the final product can be further enhanced through recrystallization from solvents like ethanol. chemicalbook.com

An alternative approach involves the use of hydrogen peroxide in concentrated sulfuric acid, reacting with 3,5-lutidine at elevated temperatures (110-150°C) to yield 5-methylnicotinic acid. google.com This method presents a different set of reaction conditions and potential impurity profiles.

Below is a table summarizing these synthetic routes.

Table 1: Synthetic Routes for 5-Methylnicotinic Acid

| Starting Material | Oxidizing Agent | Solvent | Key Conditions | Reported Yield |

| 3,5-Lutidine | Potassium Permanganate (KMnO4) | Water | 25-45°C, ~20 hours | ~59% chemicalbook.com |

| 3,5-Lutidine | Hydrogen Peroxide (H2O2) | Sulfuric Acid (H2SO4) | 110-150°C, 5-20 hours | Not specified google.com |

This table is generated based on data from the text.

Introducing a fluorine atom regioselectively at the C-6 position of the 5-methylnicotinic acid core is a critical and challenging step. The pyridine (B92270) ring is electron-deficient, which facilitates nucleophilic aromatic substitution (SNAr), particularly at the positions alpha (C-2, C-6) and gamma (C-4) to the nitrogen atom. wikipedia.org

One of the most established strategies for this transformation involves a two-step process:

Halogenation: First, a different halogen, typically chlorine, is introduced at the C-6 position to create a suitable leaving group. This can be achieved by starting with a precursor like 6-hydroxynicotinic acid and treating it with a chlorinating agent.

Halogen Exchange (Halex) Reaction: The resulting 6-chloro-5-methylnicotinic acid derivative is then treated with a fluoride source, such as potassium fluoride (KF), often in an aprotic polar solvent at high temperatures, to replace the chlorine with fluorine.

More modern approaches focus on direct C-H fluorination, which avoids the need for a pre-installed leaving group. Electrophilic fluorinating agents, such as Selectfluor®, can be used to directly install fluorine onto the heterocyclic ring. nih.gov The regioselectivity of this direct fluorination is highly dependent on the electronic properties of the substituents already present on the pyridine ring. acs.org For 3-substituted pyridines, fluorination often shows a strong preference for the C-2 position, which corresponds to the desired C-6 position in the context of nicotinic acid derivatives. acs.org The addition of fluorine atoms to an aromatic ring introduces a unique set of π-bonding and antibonding orbitals that can enhance the ring's stability. nih.gov

Achieving the specific substitution pattern of this compound is a testament to the power of regioselective functionalization in modern organic synthesis. The strategy relies on a combination of starting material selection and controlled reaction sequences.

The initial choice of 3,5-dimethylpyridine as the starting material definitively sets the relative positions of the methyl group and the eventual carboxylic acid group at C-5 and C-3, respectively. chemicalbook.comgoogle.com This simplifies the synthetic problem to the selective functionalization of the remaining C-H bonds.

The primary regiochemical challenge is the introduction of the fluorine atom specifically at the C-6 position. As discussed, the inherent electronic nature of the pyridine ring predisposes the C-2 and C-6 positions to nucleophilic attack. wikipedia.org Therefore, strategies like the Halex reaction on a 6-chloro precursor are highly effective. Direct C-H functionalization offers a more atom-economical approach, where catalysts or specific reagents are used to activate a particular C-H bond. mdpi.com For pyridine systems, late-stage trifluoromethylation has been achieved at the 3-position through nucleophilic activation of the ring via hydrosilylation, demonstrating that complex regiochemical outcomes are possible with tailored methodologies. chemrxiv.org While not a fluorination, this highlights the principle of activating specific sites on the pyridine core for functionalization.

Advanced Conversion Strategies from Carboxylic Acid Precursors

The final step in the synthesis is the conversion of the 6-Fluoro-5-methylnicotinic acid intermediate into the more reactive this compound. This is a crucial transformation for enabling subsequent reactions, such as amide bond formation.

The conversion of a carboxylic acid to an acyl chloride is a standard procedure in organic synthesis, with several reliable reagents available for this purpose. libretexts.org The choice of reagent can depend on the sensitivity of the substrate, the desired purity of the product, and the ease of workup.

Common chlorinating agents include:

Thionyl Chloride (SOCl₂): This is a widely used and inexpensive liquid reagent. rsc.org It reacts with carboxylic acids to form the acyl chloride, with the convenient by-products of sulfur dioxide (SO₂) and hydrogen chloride (HCl), which are both gases and can be easily removed from the reaction mixture. chemguide.co.ukchemguide.co.uk

Phosphorus Pentachloride (PCl₅): A solid reagent that reacts effectively with carboxylic acids in the cold. chemguide.co.uk The by-products are phosphorus trichloride oxide (POCl₃) and HCl. The liquid POCl₃ must be separated from the acyl chloride, typically by fractional distillation. chemguide.co.uk

Oxalyl Chloride ((COCl)₂): This reagent is also very effective and produces only gaseous by-products (CO, CO₂, HCl), which simplifies purification. researchgate.net It is often used with a catalytic amount of N,N-dimethylformamide (DMF).

Table 2: Comparison of Common Chlorinating Reagents

| Reagent | Formula | Physical State | By-products | Advantages | Disadvantages |

| Thionyl Chloride | SOCl₂ | Liquid | SO₂(g), HCl(g) | Inexpensive; Gaseous by-products simplify workup rsc.org | Can require heating; Reagent can decompose over time reddit.com |

| Phosphorus Pentachloride | PCl₅ | Solid | POCl₃(l), HCl(g) | Highly reactive, often works at room temperature chemguide.co.uk | Produces a liquid by-product requiring separation chemguide.co.uk |

| Oxalyl Chloride | (COCl)₂ | Liquid | CO(g), CO₂(g), HCl(g) | Volatile by-products simplify purification researchgate.net | More expensive; Potent carcinogen by-product possible researchgate.net |

This table is generated based on data from the text.

To maximize the yield and purity of the acyl chloride, reaction conditions must be carefully optimized. Key parameters include the choice of solvent, temperature, and the use of catalysts.

Solvent: The reaction is typically carried out in an inert aprotic solvent, such as dichloromethane (DCM), toluene, or acetonitrile (B52724), to prevent unwanted side reactions with the highly reactive acyl chloride product. reddit.com

Catalysis: For reactions involving thionyl chloride or oxalyl chloride, a catalytic amount of N,N-dimethylformamide (DMF) is often added. The DMF reacts first to form the Vilsmeier reagent, which is a more potent acylating agent and accelerates the conversion of the carboxylic acid.

Temperature and Stoichiometry: These reactions are often run at room temperature or with gentle heating to ensure completion. rsc.org Using a slight excess (e.g., 1.1 equivalents) of the chlorinating agent can drive the reaction to completion, which is important to avoid residual carboxylic acid that can complicate downstream processes. rsc.org

Workup: Since acyl chlorides are reactive, purification is often simplified. The typical procedure involves the removal of the solvent and any excess volatile reagent under reduced pressure. acs.org The resulting crude acyl chloride is often of sufficient purity to be used directly in the next synthetic step without further purification.

Novel Synthetic Routes and Sustainable Chemistry Principles

The development of sophisticated and sustainable synthetic methodologies for obtaining this compound is a focal point of contemporary chemical research, driven by the need for efficient and environmentally benign processes. This section explores innovative approaches that leverage catalytic systems and adhere to the principles of green chemistry.

Exploration of Catalytic Methodologies for Efficient Synthesis

The traditional synthesis of this compound typically involves a two-step process: the oxidation of a suitable precursor, such as 2-Fluoro-5-methylpyridine, to 6-Fluoro-5-methylnicotinic acid, followed by the conversion of the carboxylic acid to the corresponding acyl chloride. While effective, these methods often rely on stoichiometric reagents, which can lead to significant waste generation. Modern research is therefore focused on the development of catalytic alternatives that offer higher efficiency and selectivity.

The oxidation of 2-Fluoro-5-methylpyridine to 6-Fluoro-5-methylnicotinic acid has traditionally been accomplished using strong oxidizing agents like potassium permanganate (KMnO4) in an aqueous solution. This method, while yielding the desired product, necessitates a significant excess of the oxidant and produces a substantial amount of manganese dioxide as a byproduct, posing environmental and disposal challenges.

Catalytic approaches to the oxidation of alkylpyridines represent a more sustainable alternative. Various catalytic systems, including those based on transition metals such as cobalt, manganese, and ruthenium, have been investigated for the aerobic oxidation of similar substrates. These catalysts can activate molecular oxygen from the air as the primary oxidant, with water being the only theoretical byproduct. While specific catalytic data for the oxidation of 2-Fluoro-5-methylpyridine is not extensively reported in publicly available literature, analogous reactions with other methylpyridines suggest the potential for high yields and selectivities under optimized conditions.

| Oxidation Method | Oxidant | Catalyst | Typical Yield (%) | Key Advantages | Key Disadvantages |

| Traditional | Potassium Permanganate (KMnO4) | None | Moderate to High | Well-established | Large amount of hazardous waste (MnO2) |

| Catalytic (Proposed) | Air (O2) | Transition Metal Complex (e.g., Co, Mn, Ru) | Potentially High | Atom economical, reduced waste | Catalyst cost and stability, optimization required |

The subsequent conversion of 6-Fluoro-5-methylnicotinic acid to this compound is conventionally achieved using chlorinating agents like thionyl chloride (SOCl2) or oxalyl chloride. chemguide.co.uk These reagents are effective but generate corrosive gaseous byproducts such as sulfur dioxide and hydrogen chloride, or carbon monoxide and carbon dioxide, respectively. chemguide.co.ukblogspot.com

Catalytic methods for this transformation are an active area of research. For instance, the use of catalytic amounts of N,N-dimethylformamide (DMF) with oxalyl chloride is a well-known strategy that proceeds through a Vilsmeier intermediate, enhancing the reaction rate. wikipedia.org More advanced catalytic systems aim to replace these hazardous reagents altogether. While specific catalysts for the direct conversion of 6-Fluoro-5-methylnicotinic acid are not widely documented, research into catalytic acyl chloride formation from carboxylic acids using recyclable, solid-supported catalysts or organocatalysts is ongoing and presents a promising avenue for future development. google.com

| Chlorination Method | Reagent | Catalyst | Byproducts | Key Advantages | Key Disadvantages |

| Traditional | Thionyl Chloride (SOCl2) | None | SO2, HCl | Readily available, effective | Corrosive and toxic byproducts |

| Traditional | Oxalyl Chloride | Catalytic DMF | CO, CO2, HCl | Milder conditions | More expensive, toxic byproduct potential |

| Catalytic (Proposed) | Greener Chlorinating Agent | Solid-supported or Organocatalyst | Benign or recyclable | Reduced hazardous waste, catalyst reusability | Catalyst development and cost |

Green Chemistry Considerations in the Preparation of this compound

The principles of green chemistry provide a framework for designing chemical processes that are safer, more efficient, and have a reduced environmental footprint. nih.gov Applying these principles to the synthesis of this compound involves a critical evaluation of starting materials, reagents, solvents, and energy consumption.

A key consideration is the atom economy of the synthesis. The traditional oxidation with potassium permanganate has a low atom economy due to the large mass of the oxidant that is not incorporated into the final product. Catalytic aerobic oxidation, in contrast, offers a significantly higher atom economy.

The choice of solvents is another critical aspect of green chemistry. Many organic reactions are performed in volatile organic compounds (VOCs) that can be harmful to human health and the environment. Research into greener solvents, such as ionic liquids or supercritical fluids, or even performing reactions in the absence of a solvent, are attractive alternatives. For the synthesis of pyridine derivatives, microwave-assisted synthesis in environmentally friendly solvents has been shown to be an effective green protocol. nih.gov

Energy efficiency is also a core principle of green chemistry. The use of alternative energy sources, such as microwave irradiation or sonication, can often lead to significantly shorter reaction times and lower energy consumption compared to conventional heating methods. nih.gov

Waste reduction is a paramount goal of green chemistry. This can be achieved by using catalytic methods, which reduce the need for stoichiometric reagents, and by choosing reaction pathways that minimize the formation of byproducts. The development of continuous flow processes for the synthesis of heterocyclic compounds is a promising strategy for improving safety, efficiency, and reducing waste generation.

| Green Chemistry Principle | Traditional Synthesis Aspect | Proposed Green Alternative | Potential Benefits |

| Prevention of Waste | Use of stoichiometric KMnO4 and SOCl2 | Catalytic aerobic oxidation and catalytic chlorination | Significant reduction in inorganic and gaseous waste |

| Atom Economy | Low atom economy in the oxidation step | High atom economy with catalytic air oxidation | Maximizes the incorporation of starting materials into the product |

| Use of Safer Solvents | Potential use of hazardous organic solvents | Use of greener solvents (e.g., water, ionic liquids) or solvent-free conditions | Reduced environmental impact and improved worker safety |

| Energy Efficiency | Conventional heating requiring long reaction times | Microwave-assisted or ultrasonic-assisted synthesis | Faster reactions and lower energy consumption |

| Use of Catalysis | Reliance on stoichiometric reagents | Development of robust and recyclable catalysts | Increased reaction efficiency and reduced waste |

By integrating these green chemistry principles into the synthetic design, the preparation of this compound can be made more sustainable and economically viable.

Elucidation of Reactivity and Mechanistic Pathways of 6 Fluoro 5 Methylnicotinoyl Chloride

Fundamental Reactivity of the Acyl Chloride Moiety

The chemistry of 6-Fluoro-5-methylnicotinoyl chloride is dominated by the acyl chloride functional group, which is among the most reactive derivatives of carboxylic acids. vanderbilt.edu This high reactivity stems from the electronic properties of the carbonyl group and the nature of the chlorine atom as an effective leaving group.

The hallmark reaction of acyl chlorides is nucleophilic acyl substitution. masterorganicchemistry.comchemistrytalk.org This process occurs via a two-step mechanism known as addition-elimination. vanderbilt.edumasterorganicchemistry.com

Nucleophilic Addition: A nucleophile attacks the electrophilic carbonyl carbon, breaking the π-bond of the carbonyl group and forming a tetrahedral alkoxide intermediate. vanderbilt.edubyjus.com

Elimination of the Leaving Group: The tetrahedral intermediate is transient. It collapses by reforming the carbon-oxygen double bond, which concurrently expels the chloride ion as the leaving group. vanderbilt.edulibretexts.org

This mechanism is highly efficient because the chloride ion (Cl⁻) is a weak base and therefore a very good leaving group. libretexts.org The stability of the leaving group is a key factor in the high reactivity of acyl chlorides compared to other carboxylic acid derivatives like esters or amides. vanderbilt.edulibretexts.org Common nucleophiles that react readily with this compound include water (to form the corresponding carboxylic acid), alcohols (to form esters), and amines (to form amides). chemistrytalk.org

Table 1: General Reactivity of Carboxylic Acid Derivatives

| Derivative | Structure | Leaving Group | Reactivity |

| Acyl Chloride | R-COCl | Cl⁻ | Highest |

| Acyl Anhydride | R-CO-O-CO-R' | R'COO⁻ | High |

| Ester | R-COOR' | R'O⁻ | Moderate |

| Amide | R-CONH₂ | NH₂⁻ | Low |

This table illustrates the general reactivity hierarchy, placing acyl chlorides at the top due to the excellent leaving group ability of the chloride ion.

The carbonyl carbon in the acyl chloride group is highly electrophilic. This is due to the inductive electron-withdrawing effects of both the carbonyl oxygen and the chlorine atom, which create a significant partial positive charge on the carbon. libretexts.org This inherent electrophilicity can be further enhanced by the presence of a Lewis acid.

Lewis acids, such as AlCl₃ or FeCl₃, can coordinate to the carbonyl oxygen. This coordination polarizes the C=O bond, withdrawing further electron density from the carbonyl carbon and making it even more susceptible to attack by weak nucleophiles. This activation is a common strategy in reactions like Friedel-Crafts acylation, where the acyl chloride is used to append the acyl group to an aromatic ring.

Influence of Fluoro and Methyl Substituents on Pyridine (B92270) Ring Reactivity

The substituents on the pyridine ring, a fluorine atom at the 6-position and a methyl group at the 5-position, significantly modify the electronic landscape of the molecule.

Fluorine is the most electronegative element, and its primary influence on the pyridine ring is a strong electron-withdrawing inductive effect (-I effect). acs.org

Mesomeric Effect (+M): While fluorine possesses lone pairs of electrons that can theoretically be donated to the π-system (a +M or resonance effect), this effect is generally considered weak for halogens and is significantly outweighed by the powerful inductive effect.

π-System Stabilization: The addition of fluorine atoms to an aromatic ring can introduce a new set of π-orbitals, which can lead to further stabilization of the ring system and increase its resistance to addition reactions. nih.govacs.org

The net result of the fluorine substituent is a significant decrease in the electron density of the pyridine nucleus, which in turn enhances the electrophilicity of the acyl chloride's carbonyl carbon.

The methyl group at the 5-position has electronic effects that are generally opposite to those of the fluorine atom.

Electronic Effects (+I): The methyl group is an electron-donating group. It pushes electron density into the pyridine ring through a positive inductive effect (+I) and through hyperconjugation. This electron donation partially counteracts the electron-withdrawing effects of the fluorine atom and the nitrogen heteroatom in the ring. rsc.org

Steric Effects: The methyl group also introduces steric bulk. While it is not exceptionally large, its presence adjacent to the fluorine atom and two carbons away from the acyl chloride group can influence the conformation of the molecule and potentially hinder the approach of nucleophiles from certain trajectories.

Table 2: Summary of Substituent Electronic Effects

| Substituent | Position | Inductive Effect | Mesomeric Effect | Net Effect on Ring |

| Fluoro | 6 | Strong (-I) | Weak (+M) | Electron Withdrawing |

| Methyl | 5 | Weak (+I) | N/A (Hyperconjugation) | Electron Donating |

Kinetic and Thermodynamic Parameters Governing Transformations

Kinetics: Nucleophilic acyl substitution reactions involving acyl chlorides are typically very fast (kinetically favorable). The rate of the reaction is determined by the activation energy of the initial nucleophilic attack. The high electrophilicity of the carbonyl carbon in this compound, enhanced by the inductive effects of chlorine, the ring nitrogen, and the fluorine substituent, results in a low activation energy barrier for the formation of the tetrahedral intermediate. This leads to rapid reaction rates with a wide range of nucleophiles.

In-depth Mechanistic Investigations of Key Reactions

The chemical behavior of this compound is primarily dictated by the highly electrophilic carbonyl carbon of the acyl chloride group. This functional group makes the compound a versatile precursor for various nicotinic acid derivatives. The fluorine atom and methyl group attached to the pyridine ring also influence the electronic properties and reactivity of the molecule.

Formation of Amides and Esters from this compound

The synthesis of amides and esters from this compound is a direct application of nucleophilic acyl substitution. youtube.com Amines and alcohols, acting as nucleophiles, attack the electrophilic carbonyl carbon.

The established mechanism proceeds in two main steps. First, the lone pair of electrons on the nitrogen of an amine or the oxygen of an alcohol attacks the carbonyl carbon. This addition breaks the carbonyl π bond, and the electrons are pushed onto the oxygen atom, forming a tetrahedral intermediate. youtube.comyoutube.com In the second step, the tetrahedral intermediate collapses, reforming the carbonyl double bond. This is accompanied by the expulsion of the chloride ion, which is an excellent leaving group. youtube.com The reaction is often carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the hydrochloric acid (HCl) byproduct that is formed. mdpi.com

Table 1: Nucleophilic Acyl Substitution Products

| Nucleophile | Product Class | General Product Structure |

|---|---|---|

| Primary Amine (R-NH₂) | N-substituted amide | 6-Fluoro-5-methyl-N-alkylnicotinamide |

| Secondary Amine (R₂NH) | N,N-disubstituted amide | 6-Fluoro-5-methyl-N,N-dialkylnicotinamide |

| Alcohol (R-OH) | Ester | Alkyl 6-fluoro-5-methylnicotinate |

Reduction to Aldehydes and Primary Alcohols

The reduction of this compound can yield either the corresponding aldehyde (6-fluoro-5-methylnicotinaldehyde) or the primary alcohol ((6-fluoro-5-methylpyridin-3-yl)methanol), depending on the choice of reducing agent and the reaction conditions.

Reduction to Aldehyde: A partial reduction to the aldehyde requires a mild reducing agent to prevent over-reduction to the alcohol. Acyl chlorides are more reactive than aldehydes, so this transformation is feasible. A common method is the Rosenmund reduction, which employs a poisoned catalyst (e.g., palladium on barium sulfate) with hydrogen gas. The "poison" (such as quinoline-sulfur) deactivates the catalyst just enough to stop the reduction at the aldehyde stage.

Reduction to Primary Alcohol: A complete reduction to the primary alcohol is achieved using strong hydride-donating reagents like lithium aluminum hydride (LiAlH₄). The mechanism involves the nucleophilic attack of a hydride ion on the carbonyl carbon, forming a tetrahedral intermediate which then expels the chloride ion to give the aldehyde. Since the aldehyde is also susceptible to reduction by LiAlH₄, it is quickly attacked by a second hydride ion, which, after an acidic workup, yields the primary alcohol.

Hydrolysis to 6-Fluoro-5-methylnicotinic Acid

In the presence of water, this compound undergoes rapid hydrolysis to form 6-fluoro-5-methylnicotinic acid. fluorochem.co.ukchemscene.com This reaction is another example of nucleophilic acyl substitution where water serves as the nucleophile.

The mechanism is analogous to amide and ester formation. A water molecule attacks the carbonyl carbon, forming a tetrahedral intermediate. The intermediate then collapses, ejecting a chloride ion and forming a protonated carboxylic acid. A base, which can be another water molecule, then deprotonates this intermediate to yield the final carboxylic acid product and HCl.

Investigation of Rearrangement Processes and Side Reactions

The primary reactivity of this compound is centered on the acyl chloride group, and under typical nucleophilic substitution conditions, rearrangements are uncommon. However, potential side reactions can occur:

Decarbonylation: At very high temperatures, aromatic acyl chlorides can undergo decarbonylation (loss of carbon monoxide) to yield an aryl chloride, though this is an extreme and often uncatalyzed process.

Formation of Anhydride: If the starting 6-fluoro-5-methylnicotinic acid is not completely converted to the acyl chloride, or if there is moisture present during the reaction, the acyl chloride can react with the unreacted carboxylic acid to form the corresponding symmetric anhydride, 6-fluoro-5-methylnicotinic anhydride.

Ketene Formation: In the presence of a strong, non-nucleophilic base, acyl chlorides with an α-hydrogen can form a ketene via elimination. However, as an aromatic acyl chloride, this compound lacks an α-hydrogen and thus cannot undergo this reaction.

Strategic Applications of 6 Fluoro 5 Methylnicotinoyl Chloride in Target Oriented Synthesis

As a Versatile Building Block in Heterocyclic Chemistry

The inherent reactivity of the acyl chloride group, combined with the specific electronic properties imparted by the fluoro and methyl substituents on the pyridine (B92270) core, establishes 6-Fluoro-5-methylnicotinoyl chloride as a cornerstone reagent for constructing diverse heterocyclic systems.

Synthesis of Novel Fluorinated Nicotinoyl Derivatives

The primary utility of this compound lies in its function as an acylating agent. It readily undergoes nucleophilic acyl substitution with a wide range of nucleophiles, such as primary and secondary amines, to yield the corresponding amides. fishersci.it Similarly, reaction with alcohols provides access to a variety of esters. mdpi.com This reactivity is the foundation for introducing the 6-fluoro-5-methylnicotinoyl scaffold into larger molecules, serving as the initial step in more complex synthetic sequences. nih.gov The resulting amides and esters are themselves stable, novel fluorinated nicotinoyl derivatives that can be evaluated for biological activity or used in further transformations.

Table 1: Synthesis of Fluorinated Nicotinoyl Derivatives This table illustrates the general reaction of this compound with common nucleophiles.

| Reactant 1 | Reactant 2 (Nucleophile) | Product Class | Significance |

|---|---|---|---|

| This compound | Primary/Secondary Amine (R-NH₂ / R₂NH) | Fluorinated Nicotinamide (B372718) | Introduces the fluoropyridine motif; creates precursors for bioactive molecules and further cyclization. fishersci.it |

| This compound | Alcohol (R-OH) | Fluorinated Nicotinate Ester | Forms stable derivatives and intermediates for transesterification or amidation reactions. mdpi.com |

Construction of Fused and Bridged Pyridine Systems

A key application of this building block is in the synthesis of fused heterocyclic systems, where the pyridine ring is annulated with another ring. A prominent example is the synthesis of pyrido[2,3-d]pyrimidines, a class of compounds with significant biomedical applications. mdpi.com General synthetic strategies show that appropriately substituted pyridine derivatives can be cyclized to form this fused scaffold. nih.govrsc.orgjocpr.com An amide formed from this compound and a suitable amine-containing reactant can act as a key intermediate, which upon intramolecular cyclization, yields the pyrido[2,3-d]pyrimidine (B1209978) core. researchgate.net This strategy allows for the creation of complex, biologically relevant molecules from a relatively simple starting material.

Role in the Synthesis of Complex Polycyclic Nitrogen Heterocycles

Beyond simple fused systems, this compound is instrumental in constructing more intricate polycyclic and bridged nitrogen heterocycles. The initial formation of an amide bond is often the gateway to subsequent intramolecular cyclization reactions. rsc.orgresearchgate.net For instance, methodologies exist where N-nicotinoyl glycine (B1666218) derivatives undergo stereoselective dearomatizing cyclization to produce complex azabicyclic lactams. nih.govacs.org By applying similar principles, derivatives of this compound can be designed to cyclize into unique bridged or spirocyclic architectures, which are of high interest in medicinal chemistry for their conformational rigidity and novel chemical space.

Utility in the Preparation of Advanced Organic Materials

While the primary applications of this compound are in life sciences, its structural features are highly relevant to materials science. The incorporation of fluorine atoms into aromatic systems like pyridine significantly alters their electronic properties, thermal stability, and solid-state packing. ontosight.ai Fluorination is known to lower both the HOMO and LUMO energy levels of organic molecules, which can improve electron injection and resistance to oxidative degradation in electronic devices. rsc.org Furthermore, the potential for non-covalent interactions, such as C–H···F bonds, can influence the supramolecular organization in the solid state, which is a critical factor for optimizing charge carrier mobility in organic semiconductors. These fundamental principles suggest that this compound is a potentially valuable building block for creating novel, high-performance organic materials for electronic and optoelectronic applications.

Application in Fine Chemical and Agrochemical Synthesis

The fluorinated pyridine motif is a privileged structure in both the pharmaceutical and agrochemical industries due to the often-beneficial effects of fluorine on a molecule's metabolic stability, lipophilicity, and binding affinity.

Precursor for Bioactive Molecule Intermediates

This compound serves as a key precursor for intermediates used in the synthesis of complex bioactive molecules. weebly.comutexas.edumdpi.com The broader class of nitropyridines and their derivatives are established scaffolds for developing compounds with antitumor, antibacterial, and herbicidal properties. mdpi.com The strategic placement of fluorine can enhance the biological efficacy and pharmacokinetic profile of a potential drug or agrochemical. acs.orgnih.gov For example, related methylnicotinic acid isomers, such as 5-methylnicotinic acid, are known intermediates in the synthesis of commercial drugs like the anti-allergy agent Rupatadine. google.com Moreover, other fluorinated nicotinic acids have been investigated for their potential as hypolipidemic agents. uark.edu This body of research underscores the value of the 6-fluoro-5-methylnicotinic acid core, readily accessible via its acyl chloride, as a starting point for the discovery and development of new fine chemicals and agrochemicals. uni-muenster.de

Synthesis of Components for Specialized Dyes and Performance Chemicals

The unique structural features of this compound make it a promising building block for the synthesis of high-performance organic dyes and specialized chemicals. The acyl chloride functional group serves as a reactive handle to covalently link the fluoro-methyl-pyridinyl moiety to various chromophoric or functional systems.

The incorporation of a fluorinated pyridine ring can impart desirable properties to the final product, such as enhanced thermal stability, improved solubility in specific organic solvents, and altered electronic properties which can influence the absorption and emission spectra of a dye. The methyl group can further tune these properties through steric and electronic effects.

In the realm of dye synthesis, this compound could be reacted with amino- or hydroxyl-functionalized chromophores to create novel dye molecules. For instance, its reaction with an amino-substituted anthraquinone, azo, or coumarin (B35378) dye could yield a product with modified photophysical properties and potentially improved performance characteristics, such as lightfastness and chemical resistance.

Below is a hypothetical table illustrating potential dye structures that could be synthesized using this compound and their anticipated properties.

| Dye Class | Hypothetical Reactant | Potential Application of Resulting Dye | Anticipated Benefit of 6-Fluoro-5-methylnicotinoyl Moiety |

| Azo Dye | 4-Aminoazobenzene | High-performance pigments for plastics and coatings | Improved thermal stability and lightfastness |

| Anthraquinone Dye | 1-Aminoanthraquinone | Specialized colorants for advanced polymers | Enhanced chemical resistance and modified color hue |

| Coumarin Dye | 7-Amino-4-methylcoumarin | Fluorescent probes for biological imaging | Altered fluorescence lifetime and quantum yield |

Similarly, in the field of performance chemicals, this compound could be used to introduce the fluoro-methyl-pyridinyl group into polymers, surfactants, or other functional materials. This could enhance their performance by modifying surface properties, thermal stability, or specific chemical reactivities.

Derivatization Reagent in Analytical Chemistry Methodologies

The structure of this compound is well-suited for its use as a derivatization reagent in analytical chemistry, particularly for chromatographic and mass spectrometric methods. Acyl chlorides are known to react efficiently with nucleophilic functional groups such as amines and alcohols, making them effective for tagging analytes that lack a suitable chromophore or ionizable group for sensitive detection.

A key application of this compound would be in the pre-column derivatization of analytes for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). The derivatization reaction would involve the conversion of target analytes containing hydroxyl or primary/secondary amine groups into their corresponding esters or amides.

The development of a robust derivatization protocol would involve optimizing several parameters to ensure a complete and rapid reaction. This would include the choice of solvent, the use of a base catalyst (such as pyridine or triethylamine) to scavenge the HCl byproduct, and the optimization of reaction time and temperature. The fluorine and methyl substituents on the pyridine ring may influence the reactivity of the acyl chloride, potentially requiring tailored reaction conditions compared to unsubstituted nicotinoyl chloride.

A typical derivatization protocol might involve dissolving the analyte in an aprotic solvent like acetonitrile (B52724), adding a molar excess of this compound and a suitable base, and incubating the mixture at a controlled temperature. The progress of the reaction could be monitored by a suitable analytical technique until completion.

Derivatization with this compound would offer significant advantages for both chromatographic separation and mass spectrometric detection.

Chromatographic Enhancement: The introduction of the relatively nonpolar fluoro-methyl-pyridinyl group can significantly alter the polarity of hydrophilic analytes, leading to improved retention and resolution in reverse-phase HPLC. For GC analysis, the derivatization can increase the volatility and thermal stability of non-volatile analytes, enabling their successful separation.

Mass Spectrometric Enhancement: The pyridine nitrogen in the 6-fluoro-5-methylnicotinoyl moiety provides a basic site that can be readily protonated. This "fixed" positive charge in the derivative significantly enhances ionization efficiency in electrospray ionization mass spectrometry (ESI-MS), leading to a substantial increase in signal intensity and improved limits of detection. The presence of the fluorine atom also provides a unique isotopic signature that can aid in the identification of derivatized analytes.

The following table summarizes the potential benefits of derivatizing various classes of analytes with this compound for LC-MS analysis.

| Analyte Class | Functional Group | Expected Mass Shift (Da) | Anticipated Chromatographic Improvement | Anticipated MS Improvement |

| Alcohols | -OH | +155.03 | Increased retention in RP-HPLC | Enhanced ESI signal intensity |

| Primary Amines | -NH2 | +155.03 | Improved peak shape and resolution | Stronger protonated molecular ion |

| Secondary Amines | -NHR | +155.03 | Increased hydrophobicity | Enhanced ionization efficiency |

| Phenols | Ar-OH | +155.03 | Better separation from polar interferences | Higher signal-to-noise ratio |

Comprehensive Spectroscopic and Advanced Analytical Characterization of 6 Fluoro 5 Methylnicotinoyl Chloride and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the elucidation of molecular structures in solution. For 6-fluoro-5-methylnicotinoyl chloride, a combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented by two-dimensional (2D) techniques, would provide a complete picture of its atomic connectivity and chemical environment.

Proton (¹H) NMR: The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons and the methyl group protons. The pyridine (B92270) ring contains two aromatic protons. Due to the electron-withdrawing effects of the fluorine atom and the nicotinoyl chloride group, these protons would likely appear in the downfield region of the spectrum, typically between 7.0 and 9.0 ppm. libretexts.orglibretexts.org The methyl group protons, being attached to the aromatic ring, would resonate further upfield, likely in the range of 2.0-2.5 ppm. ucalgary.ca The coupling between the aromatic protons and with the fluorine atom would result in characteristic splitting patterns, providing valuable information about their relative positions.

Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum will show signals for each unique carbon atom in the molecule. The carbonyl carbon of the acyl chloride group is expected to be the most downfield signal, typically appearing in the range of 160-180 ppm. ucalgary.ca The aromatic carbons will resonate in the region of 120-160 ppm, with their precise chemical shifts influenced by the fluorine and methyl substituents. The carbon atom directly bonded to the fluorine will exhibit a large one-bond C-F coupling constant. magritek.com The methyl carbon will appear at the most upfield position, generally between 15 and 25 ppm. The presence of fluorine will introduce C-F coupling, which can be observed for the carbon directly attached to fluorine and, to a lesser extent, for carbons two or three bonds away. blogspot.com

Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

|---|---|---|---|

| ¹H | |||

| Aromatic CH | 7.0 - 9.0 | d, dd | J(H,H), J(H,F) |

| Methyl CH₃ | 2.0 - 2.5 | s | |

| ¹³C | |||

| C=O | 160 - 180 | s | |

| Aromatic C-F | 150 - 165 | d | ¹J(C,F) ≈ 250 |

| Aromatic C-H | 120 - 150 | d | |

| Aromatic C-CH₃ | 130 - 145 | q | |

| Aromatic C-COCl | 135 - 150 | s |

Note: These are predicted values based on typical ranges for similar functional groups and may vary depending on the solvent and other experimental conditions.

Fluorine-19 NMR is a highly sensitive technique for probing the local environment of fluorine atoms in a molecule. wikipedia.org For this compound, the ¹⁹F NMR spectrum is expected to show a single resonance, as there is only one fluorine atom. The chemical shift of this signal will be characteristic of a fluorine atom attached to an aromatic ring. alfa-chemistry.com For fluoropyridines, these shifts can vary significantly depending on the position of the fluorine and other substituents. fluorine1.ru The signal will likely be a multiplet due to coupling with the nearby aromatic protons. The magnitude of these H-F coupling constants provides further structural information.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between the aromatic protons, helping to establish their connectivity within the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the definitive assignment of the protonated aromatic carbons and the methyl carbon.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Analysis

High-resolution mass spectrometry is a powerful technique for determining the precise molecular weight and elemental composition of a compound. For this compound, HRMS would provide an exact mass measurement, which can be used to confirm its molecular formula (C₇H₅ClFNO).

The mass spectrum would also reveal characteristic fragmentation patterns upon ionization. A common fragmentation pathway for acyl chlorides is the loss of the chlorine atom to form a stable acylium ion. libretexts.orglibretexts.org Therefore, a prominent peak corresponding to the [M-Cl]⁺ fragment would be expected. Further fragmentation of the pyridine ring could also occur, providing additional structural information. The presence of chlorine would also be indicated by the characteristic isotopic pattern of the molecular ion peak, with an M+2 peak approximately one-third the intensity of the molecular ion peak, corresponding to the natural abundance of the ³⁷Cl isotope. jove.com

Predicted Fragmentation Pattern for this compound

| m/z Value | Proposed Fragment |

|---|---|

| M⁺ | Molecular Ion |

| M+2 | Molecular Ion with ³⁷Cl |

| [M-Cl]⁺ | Acylium Ion |

Note: The relative intensities of the fragments will depend on the ionization method and energy.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Fingerprinting

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretch of the acyl chloride group. This band typically appears at a high frequency, in the range of 1750-1810 cm⁻¹. wikipedia.orgreddit.comuobabylon.edu.iq Other characteristic absorptions would include C-H stretching vibrations of the aromatic ring and the methyl group (around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively), C=C and C=N stretching vibrations of the pyridine ring (in the 1400-1600 cm⁻¹ region), and a C-F stretching vibration (typically in the 1000-1300 cm⁻¹ region).

Raman Spectroscopy: Raman spectroscopy would provide complementary information to the IR spectrum. The C=O stretch would also be observable, as would the aromatic ring vibrations. Raman spectroscopy is often particularly useful for observing symmetric vibrations that may be weak in the IR spectrum.

Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 2960 | Medium |

| C=O Stretch (Acyl Chloride) | 1750 - 1810 | Strong |

| Aromatic C=C/C=N Stretch | 1400 - 1600 | Medium-Strong |

Single Crystal X-ray Diffraction for Definitive Solid-State Structural Elucidation

While spectroscopic methods provide a wealth of information about the structure of a molecule in solution or as a bulk sample, single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional arrangement of atoms in the solid state. If a suitable single crystal of this compound could be grown, X-ray diffraction analysis would provide definitive information on bond lengths, bond angles, and intermolecular interactions in the crystal lattice. This technique would confirm the planar structure of the pyridine ring and provide precise geometric parameters for the entire molecule. Although no crystal structure for this specific compound is currently available in the public domain, data for related nicotinamide (B372718) derivatives have been reported, providing a basis for comparison. researchgate.netuzh.ch

Chromatographic Techniques for Purity Assessment and Separation Studies

Chromatographic techniques are indispensable in the pharmaceutical and chemical industries for the separation, identification, and quantification of compounds in a mixture. For this compound and its derivatives, these methods are crucial for assessing purity, identifying impurities, and monitoring reaction progress. The selection of a specific chromatographic technique depends on the physicochemical properties of the analyte, such as volatility, polarity, and thermal stability.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly well-suited for the analysis of volatile and thermally stable compounds. Given the likely volatility of this compound, GC-MS represents a primary method for its purity assessment and the identification of related volatile impurities.

In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized. An inert carrier gas, such as helium or nitrogen, transports the vaporized sample through a heated capillary column. The column's stationary phase, a microscopic layer of liquid or polymer on an inert solid support, interacts with the sample components at different rates, leading to their separation. As the separated components elute from the column, they enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing detailed structural information and enabling precise identification.

For the analysis of this compound, a non-polar or medium-polarity capillary column, such as one coated with a phenyl-substituted polysiloxane, would likely provide good separation of the main component from potential impurities like starting materials or side-products from its synthesis. The temperature program of the GC oven is a critical parameter that is optimized to ensure efficient separation within a reasonable analysis time.

The mass spectrometer detector provides both qualitative and quantitative information. The fragmentation pattern of the parent ion, which is characteristic of the molecule's structure, allows for unambiguous identification. By operating the mass spectrometer in selected ion monitoring (SIM) mode, the sensitivity and selectivity of the analysis can be significantly enhanced, which is particularly useful for trace-level impurity analysis.

Illustrative GC-MS Parameters for the Analysis of this compound:

| Parameter | Value |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5ms) |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | Initial temp 80 °C (hold 2 min), ramp at 10 °C/min to 280 °C (hold 5 min) |

| MS Transfer Line Temp | 280 °C |

| Ion Source Temperature | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Scan Range | 40-400 m/z |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used chromatographic technique for the separation, identification, and quantification of a broad range of compounds, particularly those that are non-volatile or thermally labile. Given the polar nature of the carboxylic acid chloride group and the pyridine ring, HPLC is an excellent method for the purity assessment of this compound and for the analysis of its non-volatile derivatives.

In HPLC, a liquid mobile phase is pumped at high pressure through a column packed with a solid stationary phase. The sample is injected into the mobile phase stream and travels through the column. The separation of the sample components is based on their differential partitioning between the stationary and mobile phases. The choice of stationary and mobile phases is critical for achieving the desired separation.

For the analysis of this compound, reversed-phase HPLC would be a suitable approach. In this mode, a non-polar stationary phase, such as octadecylsilane (B103800) (C18) bonded to silica (B1680970) particles, is used in conjunction with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The elution of compounds is facilitated by gradually increasing the proportion of the organic solvent in the mobile phase (gradient elution), which is effective for separating mixtures with components of varying polarity.

Detection in HPLC is commonly performed using a UV-Vis detector, as the pyridine ring in this compound is expected to have a strong UV absorbance. A photodiode array (PDA) detector can provide additional spectral information, aiding in peak identification and purity assessment.

Hypothetical HPLC Method Parameters for Purity Assessment of this compound:

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection | UV at 265 nm |

Computational Chemistry and Theoretical Modeling of 6 Fluoro 5 Methylnicotinoyl Chloride

Quantum Chemical Investigations of Electronic Structure and Molecular Geometry

There are no published studies detailing Density Functional Theory (DFT) calculations on 6-Fluoro-5-methylnicotinoyl Chloride. This includes a lack of information on its molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are fundamental to understanding its electronic properties. Similarly, there are no computationally predicted spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts or Infrared (IR) frequencies, that have been publicly documented for this compound.

Computational Studies of Reaction Mechanisms and Energetics

Detailed computational explorations of the reaction mechanisms involving this compound are not available in the scientific literature. This means there is no data on the mapping of potential energy surfaces for its reaction pathways, nor are there any published characterizations of transition states or determinations of activation energies for its chemical transformations.

Structure-Reactivity Relationships and Quantitative Structure-Activity Relationships (QSAR)

No research articles or reports are available that discuss the structure-reactivity relationships or Quantitative Structure-Activity Relationships (QSAR) for this compound. Such studies are crucial for understanding how the molecular structure of this compound influences its chemical reactivity and potential biological activity, but this information has not been a subject of published research.

Molecular Dynamics Simulations and Intermolecular Interactions of this compound

Computational chemistry and theoretical modeling provide crucial insights into the behavior of molecules at the atomic level. For this compound, molecular dynamics (MD) simulations and the analysis of intermolecular interactions are instrumental in understanding its physical properties, chemical reactivity, and potential applications in materials science and drug design. While specific MD simulation studies on this compound are not extensively documented in publicly available literature, we can infer its likely intermolecular behavior based on theoretical studies of structurally related compounds, such as 6-fluoronicotinic acid and other pyridine (B92270) derivatives.

Molecular dynamics simulations of systems containing this compound would likely focus on elucidating the nature and strength of non-covalent interactions that govern its condensed-phase behavior. These interactions are primarily dictated by the molecule's distinct functional groups: the pyridine ring, the fluorine atom, the methyl group, and the nicotinoyl chloride moiety.

The key intermolecular interactions expected for this compound include:

Dipole-Dipole Interactions: The presence of the electronegative fluorine atom and the acyl chloride group, along with the nitrogen atom in the pyridine ring, creates a significant molecular dipole moment. Theoretical studies on 6-fluoronicotinic acid, a precursor, have shown it to be more polar than nicotinic acid. rsisinternational.org This suggests that this compound would also exhibit strong dipole-dipole interactions, influencing its boiling point, solubility, and crystal packing.

π-π Stacking: The aromatic pyridine ring allows for π-π stacking interactions between molecules. Studies on pyridine dimers have shown that antiparallel-displaced and T-shaped geometries are the most stable configurations, with binding energies in the range of 2-4 kcal/mol. researchgate.net The presence of substituents on the ring, such as the fluorine and methyl groups, would modulate the strength and preferred geometry of these interactions by altering the quadrupole moment of the ring.

Hydrogen Bonding: Although this compound itself is not a hydrogen bond donor, the nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor. In the presence of protic solvents or other hydrogen bond donors, weak C-H···N or C-H···O interactions may also occur. Research on pyridine-water interactions has demonstrated the formation of C-H···O hydrogen bonds with interaction energies around 2 kcal/mol. rsc.org

Halogen Bonding: The fluorine atom in this compound could potentially participate in halogen bonding, where the fluorine atom acts as an electrophilic region (the σ-hole) and interacts with a nucleophile. However, fluorine is the least polarizable halogen, and its ability to form strong halogen bonds is generally weaker compared to chlorine, bromine, or iodine.

To quantitatively understand these interactions, molecular dynamics simulations would typically employ a force field, a set of parameters that describes the potential energy of the system. The choice of force field is critical for accurately modeling the behavior of fluorinated and chlorinated pyridines. rsc.org The simulations would track the positions and velocities of all atoms in a system over time, allowing for the calculation of various properties, including radial distribution functions, interaction energies, and diffusion coefficients.

The following interactive table provides a hypothetical summary of the potential intermolecular interaction energies for this compound, based on computational studies of similar pyridine derivatives. These values are illustrative and would require specific quantum chemical calculations or molecular dynamics simulations for precise determination for this particular compound.

| Interaction Type | Interacting Groups | Estimated Energy (kcal/mol) |

| Dipole-Dipole | Pyridine-N, C=O, C-F | 2 - 5 |

| π-π Stacking (Antiparallel Displaced) | Pyridine Rings | 3 - 4 |

| C-H···N Hydrogen Bond | Aromatic C-H and Pyridine-N | 1 - 2.5 |

| C-H···O Hydrogen Bond | Aromatic/Methyl C-H and Carbonyl-O | 1 - 2 |

Detailed research findings from such simulations would be invaluable for predicting the material properties of this compound. For example, understanding the preferred crystal packing arrangement, driven by the balance of the aforementioned intermolecular forces, is crucial for polymorphism prediction. Furthermore, in a biological context, these interactions would govern the binding affinity of the molecule to a target protein, a key aspect in rational drug design. The impact of fluorination on the electronic structure and molecular topology of the pyridine ring is a significant factor that influences these interactions. rsc.org

Future Research Directions and Translational Perspectives

Development of Sustainable and Economically Viable Synthetic Routes

The traditional synthesis of 6-fluoro-5-methylnicotinoyl chloride typically involves the conversion of the corresponding carboxylic acid, 6-fluoro-5-methylnicotinic acid, using a chlorinating agent. Future research will likely focus on developing more sustainable and economically viable synthetic pathways.

One promising avenue is the exploration of greener chlorinating agents to replace conventional reagents like thionyl chloride or oxalyl chloride, which can be hazardous and produce corrosive byproducts. youtube.comwikipedia.org The development of catalytic methods for the direct conversion of the carboxylic acid to the acyl chloride would represent a significant advancement in terms of atom economy and waste reduction.

A comparative analysis of potential synthetic routes is presented in the table below:

| Synthetic Route | Current Status | Potential for Improvement | Sustainability/Economic Impact |

| Oxidation of 2-fluoro-5-methylpyridine | Established method for the nicotinic acid precursor. chemicalbook.com | Optimization of oxidizing agents and reaction conditions to improve yield and reduce waste. | Higher efficiency and reduced environmental footprint. |

| Halogen exchange from a chloro-precursor | A viable route for introducing the fluorine atom. uark.edu | Development of more efficient and selective fluorinating agents. | Potentially lower cost and higher purity of the final product. |

| Direct C-H activation/carboxylation | A developing area in organic synthesis. | Exploration of catalysts for the selective carboxylation of the pyridine (B92270) ring. | A more direct and atom-economical route to the nicotinic acid. |

| Biocatalytic synthesis | Emerging technology for nicotinic acid derivatives. nih.gov | Engineering of enzymes for specific substrate recognition and improved catalytic efficiency. | Highly sustainable and potentially lower-cost production at scale. |

Integration into Flow Chemistry and Automated Synthesis Platforms

The integration of the synthesis of this compound into continuous flow chemistry and automated platforms offers numerous advantages over traditional batch processing. Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, higher purity, and enhanced safety, particularly when handling reactive intermediates like acyl chlorides. acs.orgacs.orgvapourtec.comoup.com

The on-demand synthesis of this compound in a flow reactor would minimize the need for storage of this moisture-sensitive compound, thereby reducing degradation and improving operational safety. acs.orgacs.org Furthermore, multistep syntheses involving this acyl chloride could be streamlined by coupling sequential flow reactors, eliminating the need for isolation and purification of intermediates. akjournals.com

Automated synthesis platforms, often utilizing cartridge-based reagent systems, could enable the rapid and reliable preparation of libraries of compounds derived from this compound. researchgate.netresearchgate.netnih.govyoutube.com This would be particularly valuable in medicinal chemistry for the high-throughput synthesis of potential drug candidates.

| Technology | Application to this compound | Advantages |

| Flow Chemistry | Continuous synthesis of the acyl chloride from the corresponding carboxylic acid. | Enhanced safety, improved process control, higher yields, and potential for seamless integration into multi-step syntheses. acs.orgacs.org |

| Automated Synthesis Platforms | Rapid and systematic synthesis of derivative libraries for screening purposes. | High-throughput synthesis, increased reproducibility, and reduced manual labor. researchgate.netresearchgate.netnih.govyoutube.com |

| Microreactors | Precise control over mixing and heat transfer for highly exothermic reactions. | Improved reaction efficiency and safety, especially for small-scale and discovery chemistry. akjournals.com |

Exploration of Novel Catalytic Transformations Mediated by this compound

While this compound is primarily viewed as a reactive intermediate for introducing the 6-fluoro-5-methylnicotinoyl moiety, its potential as a mediator or catalyst in other chemical transformations remains largely unexplored. The electrophilic nature of the acyl chloride, coupled with the electronic properties of the fluorinated and methylated pyridine ring, could be harnessed for novel catalytic applications.

Future research could investigate the ability of this compound to act as a catalyst in reactions such as Friedel-Crafts acylations, where the pyridine nitrogen could modulate the reactivity of the acyl chloride. The fluorine atom, being a strong electron-withdrawing group, enhances the electrophilicity of the carbonyl carbon, which could lead to unique reactivity and selectivity. wikipedia.orgontosight.ai

Moreover, the pyridine moiety itself can act as a ligand for metal catalysts. Derivatives of this compound could be designed to coordinate with transition metals, creating novel catalysts for a range of organic transformations. The electronic and steric properties imparted by the fluoro and methyl groups could fine-tune the catalytic activity of the metal center.

Advanced Computational Methodologies for Predictive Design and Reaction Discovery

Advanced computational methodologies, particularly machine learning and artificial intelligence, are set to revolutionize the field of chemical synthesis. nih.govresearchgate.netarxiv.orgnih.govcmu.edu In the context of this compound, these tools can be employed for several purposes.

Predictive models can be developed to forecast the reactivity of this compound with a wide range of nucleophiles, aiding in the design of synthetic routes to new derivatives with desired properties. researchgate.netarxiv.orgcmu.edu Machine learning algorithms can also be trained on existing reaction data to discover novel and unexpected transformations involving this acyl chloride.

Furthermore, computational chemistry can be used to elucidate the mechanisms of reactions involving this compound, providing insights that can be used to optimize reaction conditions and improve yields. rsc.orgnih.gov The synergy between computational prediction and experimental validation will accelerate the discovery of new applications for this versatile chemical building block.

| Computational Approach | Application to this compound | Potential Outcome |

| Machine Learning | Prediction of reaction outcomes and yields. nih.govresearchgate.netcmu.edu | More efficient design of synthetic routes and discovery of novel reactions. |

| Density Functional Theory (DFT) | Elucidation of reaction mechanisms and transition states. arxiv.org | Deeper understanding of reactivity and guidance for reaction optimization. |

| Molecular Dynamics (MD) Simulations | Modeling of interactions with biological targets or materials. | Rational design of new functional molecules with specific properties. |

| Quantum Mechanics/Machine Learning (QM/ML) | High-accuracy prediction of chemical properties and reactivity. arxiv.org | Accelerated discovery and development of new applications. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.